2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide
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Overview
Description
2-(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzhydryl group, a tetrahydropyrazolo[4,3-c]pyridine core, and a cyclopropylpropanamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide involves several steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Chemical Reactions Analysis
2-(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and cyclopropyl groups.
Alkylation and Acylation: These reactions can introduce additional functional groups to the molecule, enhancing its chemical diversity
Scientific Research Applications
2-(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest that the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide include other pyrazolopyridines such as 4-aroyl-2(1),4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of the benzhydryl group and the cyclopropylpropanamide moiety in the target compound distinguishes it from other pyrazolopyridines .
Properties
IUPAC Name |
2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-17(25(30)26-20-12-13-20)29-15-14-22-21(16-29)24(28-27-22)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,23H,12-16H2,1H3,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIRJLQGXXGTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=C(C2)C(=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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